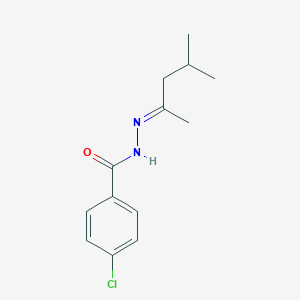
FKBP51-Hsp90-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is a synthetic organic compound with the molecular formula C19H24N4O4S2 and a molecular weight of 436.6 g/mol This compound features a pentanediamide backbone with two thiophene rings substituted with carbamoyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide typically involves the reaction of 3-carbamoyl-4,5-dimethylthiophene with pentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
化学反応の分析
Types of Reactions
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
科学的研究の応用
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)hexanediamide
- N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,2,3,3-tetrafluorobutanediamide
Uniqueness
N,N’-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide is unique due to its specific substitution pattern on the thiophene rings and the pentanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C19H24N4O4S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
N,N//'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)pentanediamide |
InChI |
InChI=1S/C19H24N4O4S2/c1-8-10(3)28-18(14(8)16(20)26)22-12(24)6-5-7-13(25)23-19-15(17(21)27)9(2)11(4)29-19/h5-7H2,1-4H3,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) |
InChIキー |
VDNAKRUIARBLPX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B323530.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323531.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B323533.png)
![3-chloro-N-[methyl(phenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B323534.png)
![3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B323535.png)
![4-(1-azepanylsulfonyl)-N-[(4-methoxy-1-naphthyl)methylene]aniline](/img/structure/B323538.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B323541.png)
![4-(1-azepanylsulfonyl)-N-[(3-methyl-2-thienyl)methylene]aniline](/img/structure/B323542.png)



![2-chloro-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B323551.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-phenylhydrazinecarboxamide](/img/structure/B323552.png)
